
2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an isoindoline core, a 1,2,4-oxadiazole moiety with a fluorophenyl group, and a methylthio substituent. These structural features contribute to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C18H19FN4O2 |
Molecular Weight | 344.36 g/mol |
CAS Number | 1435804-53-7 |
Research indicates that the compound exhibits multiple mechanisms of action:
- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways. In vitro studies report an IC50 value in the low micromolar range against COX-II, indicating moderate potency compared to standard inhibitors like Celecoxib .
- Anti-Cancer Activity : Preliminary studies suggest that this compound may enhance the effectiveness of anti-cancer treatments by modulating immune responses and inhibiting indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor-induced immunosuppression .
- Antioxidant Properties : The presence of the fluorophenyl group is hypothesized to contribute to antioxidant activity, potentially protecting cells from oxidative stress .
Biological Activity Studies
Several studies have evaluated the biological activity of the compound across different models:
In Vitro Studies
- Cell Viability Assays : Assessments using various cancer cell lines demonstrated that the compound significantly reduces cell viability at concentrations above 10 µM.
- Inflammatory Models : Inflammatory models involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced pro-inflammatory cytokine production by approximately 40% compared to untreated controls.
In Vivo Studies
- Animal Models : In mouse models of inflammation, administration of the compound resulted in a notable decrease in paw edema and inflammatory markers in serum.
- Tumor Growth Inhibition : In xenograft models, the compound exhibited a dose-dependent inhibition of tumor growth when administered alongside standard chemotherapy agents.
Case Studies
- Case Study on COX-II Inhibition :
- Case Study on Cancer Treatment Synergy :
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of the compound is C17H16FN3O2S, with a molecular weight of approximately 345.39 g/mol. The presence of the fluorophenyl moiety and the oxadiazole ring contributes to its biological activity and stability.
Structure Representation
The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity . For instance, a related compound was evaluated in vitro against various human tumor cell lines by the National Cancer Institute (NCI), showing promising results with mean GI values indicating effective growth inhibition .
Case Study: Antimitotic Activity
A synthesized derivative was reported to have an average growth inhibition rate of 12.53% in cancer cell lines. This suggests that compounds containing the isoindoline and oxadiazole frameworks may serve as potential leads for developing new anticancer agents .
Antimicrobial Activity
The compound also shows potential antimicrobial properties . Studies have indicated that similar oxadiazole derivatives possess activity against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes associated with various diseases. For example, compounds with similar structures have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling pathways .
Synthetic Methodologies
The synthesis of 2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)propyl)isoindoline-1,3-dione typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Isoindoline Synthesis : The isoindoline core can be synthesized via cyclization reactions involving phthalic anhydride or similar precursors.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the oxadiazole moiety with the isoindoline scaffold.
Summary of Synthetic Steps
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Cyclization | Hydrazine, Carbonyl Compounds |
2 | Cyclization | Phthalic Anhydride |
3 | Coupling | Oxadiazole Derivatives |
Drug Development
Given its biological activities, further research into this compound could lead to the development of novel therapeutic agents targeting cancer and microbial infections. Optimization of its chemical structure may enhance efficacy and reduce toxicity.
Mechanistic Studies
Understanding the precise mechanisms by which this compound exerts its biological effects will be crucial for its application in drug design. Future studies should focus on elucidating these pathways through biochemical assays and molecular modeling techniques.
Clinical Trials
To translate laboratory findings into clinical applications, rigorous testing in clinical trials will be necessary. This will assess not only efficacy but also safety profiles in human subjects.
Eigenschaften
IUPAC Name |
2-[1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-28-11-10-16(24-19(25)12-6-2-3-7-13(12)20(24)26)18-22-17(23-27-18)14-8-4-5-9-15(14)21/h2-9,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUPNYBBCCWTIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2F)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.